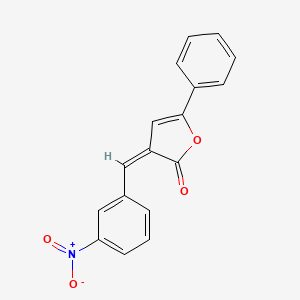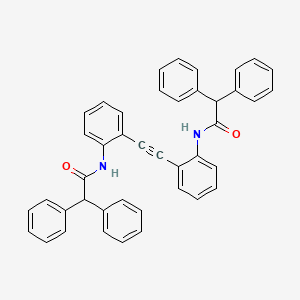
3-(3-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, commonly known as NBPF, is an organic compound with a molecular formula C16H11NO3. It is a yellow crystalline powder that is soluble in organic solvents. NBPF is a versatile compound that has found applications in various fields, including pharmaceuticals, food, and cosmetics.
Mechanism of Action
The mechanism of action of NBPF is not fully understood. However, it is believed that NBPF exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. NBPF has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
NBPF has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that NBPF can inhibit the growth of cancer cells and induce apoptosis. NBPF has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and nitric oxide. In addition, NBPF has been shown to protect against oxidative stress-induced damage in various cell types.
Advantages and Limitations for Lab Experiments
NBPF has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. NBPF is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, NBPF has some limitations for lab experiments. It is a yellow crystalline powder that can be difficult to dissolve in aqueous solutions. In addition, NBPF has a relatively low solubility in some organic solvents, which can limit its use in certain assays.
Future Directions
There are several future directions for research on NBPF. One area of interest is the development of NBPF-based photosensitizers for photodynamic therapy. Another area of interest is the investigation of NBPF as a potential therapeutic agent for inflammatory and oxidative stress-related diseases. Further studies are also needed to elucidate the mechanism of action of NBPF and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of NBPF involves the condensation of 3-nitrobenzaldehyde and 5-phenyl-2(3H)-furanone in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, at room temperature for several hours. The resulting product is purified by recrystallization or column chromatography. The yield of NBPF is typically around 50-60%.
Scientific Research Applications
NBPF has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. NBPF has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
(3Z)-3-[(3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17-14(9-12-5-4-8-15(10-12)18(20)21)11-16(22-17)13-6-2-1-3-7-13/h1-11H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNVHVHLSZAQS-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)

![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)


![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)
